molecular formula C10H13NO3 B151291 (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid CAS No. 59554-14-2

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid

Cat. No.: B151291
CAS No.: 59554-14-2
M. Wt: 195.21 g/mol
InChI Key: LDSJMFGYNFIFRK-BDAKNGLRSA-N
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Description

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid is a chiral amino acid derivative with significant importance in organic chemistry and biochemistry. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. It is often used as a building block in the synthesis of various bioactive molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid can be achieved through several enantioselective methods. One common approach involves the use of chiral catalysts to introduce the amino and hydroxy groups in a stereoselective manner. For example, the enantioselective introduction of amino and hydroxy groups to olefinic acids can be achieved through asymmetric epoxidation, dihydroxylation, or aminohydroxylation . Another method involves the use of β-lactams, which are synthesized through a Staudinger reaction between ketene and imine, followed by hydrolysis to yield the desired amino acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction parameters, leading to improved reaction rates and product quality.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired stereochemistry and product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ketone regenerates the hydroxy group. Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Neuroprotective Applications

AHPA has been extensively studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that AHPA derivatives can enhance the efficacy of met5-enkephalin, a peptide involved in pain modulation, thereby improving antinociceptive responses in animal models.

Case Study: Antinociceptive Effects

A study examined the effects of AHPA derivatives on met5-enkephalin-induced antinociception using the hot plate method in mice. The findings revealed that AHPA derivatives significantly elevated pain thresholds, indicating their potential utility in pain management therapies .

AHPA Derivative Potency Ranking Mechanism
BestatinHighestEnkephalinase inhibition
D-Phe-AHPAModerateEnkephalinase inhibition
AHPA-D-AlaLowerEnkephalinase inhibition
p-OH-AHPA-D-PheLowestEnkephalinase inhibition

Pharmaceutical Development

AHPA serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its ability to modulate neurotransmitter systems makes it a valuable asset in drug development.

Case Study: Synthesis of Bestatin Analogues

AHPA is utilized as a building block for synthesizing bestatin and its analogues, which are known for their aminopeptidase inhibitory activity. This application highlights AHPA's role in developing therapeutic agents that target specific enzymatic pathways .

Biochemical Research

In biochemical studies, AHPA is employed to explore amino acid metabolism and its implications in metabolic disorders. Researchers utilize this compound to gain insights into protein synthesis and cellular function.

Applications in Metabolism Studies

AHPA derivatives have been used to investigate their effects on aminopeptidases and their role in metabolic pathways. This research contributes to understanding how amino acids influence various biological processes .

Analytical Chemistry

AHPA is also used as a standard in analytical methods, ensuring accuracy and reliability in laboratory assays. Its chemical properties make it suitable for various analytical applications.

Standardization in Assays

As a standard compound, AHPA aids in calibrating analytical techniques such as HPLC and mass spectrometry, which are essential for quantifying other compounds in complex mixtures .

Cosmetic Industry

The cosmetic industry is exploring AHPA for its potential benefits in skincare formulations. Its properties may enhance skin hydration and repair mechanisms.

Potential Applications

Research is underway to evaluate AHPA's efficacy in cosmetic products targeting skin health, particularly those aimed at improving hydration and reducing signs of aging .

Mechanism of Action

The mechanism of action of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it can act as an inhibitor of enzymes such as angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure . The compound’s stereochemistry is crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its ability to act as a chiral building block and its applications in various fields highlight its importance in scientific research and industry.

Biological Activity

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid, commonly referred to as AHPA, is a non-canonical amino acid that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

AHPA is characterized by its unique stereochemistry and functional groups, which include an amino group (-NH2), a hydroxyl group (-OH), and a phenyl group (C6H5) attached to a butyric acid backbone. The specific configuration at the second and third carbon atoms (2S,3R) is crucial for its biological interactions and activity.

Biological Activities

AHPA exhibits several notable biological activities:

  • Enkephalinase Inhibition : AHPA derivatives have been shown to inhibit enkephalinases, enzymes responsible for degrading enkephalins, which are natural pain-relieving peptides. This inhibition allows enkephalins to remain active longer, potentially enhancing their analgesic effects .
  • Neuroprotective Effects : Research indicates that AHPA may possess neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could influence mood and cognitive functions.
  • Antioxidant Activity : AHPA demonstrates antioxidant properties that help protect cells from oxidative stress, contributing to its neuroprotective effects.

The mechanism by which AHPA exerts its biological effects primarily involves its interaction with neurotransmitter systems and the modulation of pain pathways. Specifically, studies have highlighted the role of AHPA in enhancing the antinociceptive effects of met-enkephalin through enkephalinase inhibition. This interaction occurs in key brain regions associated with pain control, such as the periaqueductal gray matter and the medulla oblongata .

Case Studies

  • Enkephalinase Inhibition Study :
    • A study investigated the effects of various AHPA derivatives on morphine analgesia in a rat model. The results indicated that certain derivatives significantly enhanced morphine's analgesic effects through enkephalinase inhibition .
  • Neuroprotective Properties :
    • In vitro studies demonstrated that AHPA could protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in treating neurodegenerative conditions such as Alzheimer's disease.
  • Antioxidant Activity Assessment :
    • Experimental evaluations revealed that AHPA exhibited significant antioxidant activity compared to standard antioxidants. This property may play a role in mitigating cellular damage in various disease contexts .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of AHPA compared to related compounds:

Compound NameStructure HighlightsUnique Features
L-TyrosineHydroxylated phenolic amino acidPrecursor to neurotransmitters like dopamine
4-Hydroxyphenylpyruvic AcidHydroxylated phenyl butyrateInvolved in metabolic pathways related to phenylalanine
β-AlanineSimple amino acid structurePrimarily acts as a neurotransmitter modulator
This compound Contains both hydroxyl and amino groupsMultifaceted interactions due to unique stereochemistry

Properties

IUPAC Name

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSJMFGYNFIFRK-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50974964
Record name 3-Amino-2-hydroxy-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59554-14-2
Record name 3-Amino-2-hydroxy-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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